molecular formula C17H18N2O3S B7558212 N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide

N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide

Cat. No. B7558212
M. Wt: 330.4 g/mol
InChI Key: QMPCBRBFDBQLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide, also known as MTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide exerts its effects through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival. N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function.
Biochemical and Physiological Effects:
N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has also been found to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has been found to have antibacterial properties, which may make it a useful tool in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has several advantages for lab experiments. It is easy to synthesize and purify, which makes it a convenient tool for researchers. Additionally, it has been found to have potent effects in various scientific research applications, which makes it a promising compound for further study. However, there are also limitations to using N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide in lab experiments. It is still a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for the study of N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide. One area of interest is the development of N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide-based cancer treatments. Additionally, further research is needed to fully understand the neuroprotective properties of N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide and its potential use in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new antibiotics based on the antibacterial properties of N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide. Overall, the study of N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has the potential to lead to the development of new and innovative treatments for a variety of diseases.

Synthesis Methods

N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 2-acetyl-1-methoxyindole with 2-thiopheneacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide, which can be purified using column chromatography and recrystallization techniques.

Scientific Research Applications

N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been found to have neuroprotective properties. Additionally, N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide has been studied for its potential use in the development of new antibiotics due to its antibacterial properties.

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-11-17(21)19-7-6-12-9-13(4-5-15(12)19)18-16(20)10-14-3-2-8-23-14/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPCBRBFDBQLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide

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